2-[4-(Bromomethyl)phenoxymethyl]oxolane
Overview
Description
2-[4-(Bromomethyl)phenoxymethyl]oxolane, also known as BMPO, is a chemical compound with the molecular formula C12H15BrO2 . It has a molecular weight of 271.15 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrO2/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,12H,1-2,7-9H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Scientific Research Applications
Polymer Synthesis
2-[4-(Bromomethyl)phenoxymethyl]oxolane is utilized in polymer synthesis. For instance, it has been used in the creation of polymers with a 5-membered cyclic dithiocarbonate group, contributing to advancements in polymer chemistry (Kihara, Tochigi, & Endo, 1995).
Chemical Reactions and Derivatives
This compound plays a role in forming various chemical derivatives. In one study, it was involved in the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones, contributing to the development of new chemical compounds (Shin, Sato, Honda, & Yoshimura, 1983).
Analysis of Lignins
The compound has applications in the analytical chemistry of lignins. It was used in a study examining the quantitative NMR analysis of hydroxyl groups in lignins, providing insights into lignin composition and structure (Granata & Argyropoulos, 1995).
Insect Juvenile Hormone Activity
Research has indicated its relevance in studying insect juvenile hormone activity. Aromatic ethers containing an oxolane ring, similar to this compound, have shown potential in this field (Hejno & Šorm, 1976).
Synthesis of Hyperbranched Polyethers
This compound is instrumental in synthesizing hyperbranched polyethers. Research shows its use in self-condensation processes, leading to the creation of polymers with significant industrial and scientific applications (Uhrich, Hawker, Fréchet, & Turner, 1992).
Synthesis of Pharmaceutical Compounds
It is also used in the synthesis of pharmaceutical compounds. For example, ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, a related compound, was used in reactions forming pharmaceutical intermediates, highlighting its potential in drug development (Pevzner, 2003).
Chemical Reaction Mechanisms
Studies have explored its role in understanding chemical reaction mechanisms. For instance, research into the decarboxylative cleavage and ring expansion of related radicals provides valuable insights into organic reaction pathways (Crich and Mo, 1998).
Synthesis of Heterocyclic Systems
It assists in the synthesis of heterocyclic systems. The use of similar bromomethylene compounds in creating heterocyclic systems highlights the compound's versatility in organic synthesis (Bogolyubov, Chernysheva, & Semenov, 2004).
Radical Reactions and Rearrangements
It is involved in radical reactions and rearrangements, playing a critical role in understanding and exploiting radical chemistry (Alliot, Gravel, & Doris, 2013).
Safety and Hazards
Properties
IUPAC Name |
2-[[4-(bromomethyl)phenoxy]methyl]oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,12H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLMPVINGCKZBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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